

# Understanding the Crystal Structure of 2,5-Dibromophenylboronic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2,5-Dibromophenylboronic acid

Cat. No.: B1311200

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic analysis of **2,5-Dibromophenylboronic acid**. While a specific crystal structure for this compound is not publicly available in the Cambridge Crystallographic Data Centre (CCDC) or other reviewed literature at the time of this writing, this document outlines the established methodologies for determining such a structure. Furthermore, it discusses the anticipated structural features based on the analysis of closely related phenylboronic acid derivatives.

## Introduction: The Significance of Crystal Structure in Phenylboronic Acids

Phenylboronic acids are a class of compounds of significant interest in organic synthesis, medicinal chemistry, and materials science. Their utility in Suzuki-Miyaura cross-coupling reactions is particularly noteworthy. The solid-state structure of these molecules, determined through single-crystal X-ray diffraction, provides invaluable insights into their physical and chemical properties. Understanding the crystal packing, intermolecular interactions, and conformational preferences is crucial for:

- **Drug Development:** Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact a drug's solubility, bioavailability, and stability.

- **Materials Science:** The arrangement of molecules in a crystal lattice dictates the material's bulk properties, such as its optical and electronic characteristics.
- **Reaction Engineering:** Solid-state reactivity can be influenced by the proximity and orientation of functional groups within the crystal.

For **2,5-Dibromophenylboronic acid**, the presence of two bromine atoms and a boronic acid group suggests the potential for a rich variety of intermolecular interactions, including hydrogen bonding and halogen bonding, which would govern its crystal packing.

## Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of a small molecule like **2,5-Dibromophenylboronic acid** follows a well-established workflow. The following protocols are based on generalized procedures for phenylboronic acid derivatives.

### Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For phenylboronic acids, slow evaporation is a commonly employed crystallization technique.

Materials:

- **2,5-Dibromophenylboronic acid**
- High-purity solvent (e.g., ethanol, methanol, acetone, toluene, or a mixture)
- Crystallization vial

Procedure:

- A saturated or near-saturated solution of **2,5-Dibromophenylboronic acid** is prepared in a suitable solvent at a slightly elevated temperature to ensure complete dissolution.
- The solution is filtered to remove any particulate matter.

- The vial is loosely capped or covered with a perforated film to allow for slow evaporation of the solvent at a constant temperature.
- Over a period of hours to days, as the solvent evaporates and the solution becomes supersaturated, single crystals should form.
- Once crystals of sufficient size (typically 0.1-0.3 mm in each dimension) and quality (transparent with well-defined faces) are obtained, they are carefully harvested.

## Single-Crystal X-ray Diffraction Data Collection

Instrumentation:

- A single-crystal X-ray diffractometer equipped with a modern detector (e.g., CCD or CMOS).
- A monochromatic X-ray source, typically Mo K $\alpha$  ( $\lambda = 0.71073 \text{ \AA}$ ) or Cu K $\alpha$  ( $\lambda = 1.5418 \text{ \AA}$ ).
- A cryosystem for low-temperature data collection (e.g., 100 K) to minimize thermal vibrations of the atoms.

Procedure:

- A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant oil.
- The mounted crystal is placed on the diffractometer and cooled to the desired temperature.
- The diffractometer software is used to determine the unit cell parameters and the crystal system.
- A full sphere of diffraction data is collected by rotating the crystal through a series of angles and recording the diffraction pattern at each step.

## Structure Solution and Refinement

The collected diffraction data is processed to yield the final crystal structure.

Software:

- Software suites such as SHELX, Olex2, or CRYSTALS are commonly used for structure solution, refinement, and analysis.

Procedure:

- The raw diffraction images are integrated to determine the intensities of the Bragg reflections.
- The data is corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).
- The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.
- The structural model is refined using a least-squares algorithm, which iteratively adjusts the atomic coordinates, displacement parameters, and other parameters to achieve the best fit between the calculated and observed diffraction data.
- Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.
- The final structure is validated using crystallographic software to check for consistency and quality.

## Anticipated Structural Features of 2,5-Dibromophenylboronic Acid

Based on the known crystal structures of other phenylboronic acids, several key structural features can be anticipated for **2,5-Dibromophenylboronic acid**.

### Molecular Geometry

The molecule is expected to be largely planar, with the boronic acid group ( $\text{-B(OH)}_2$ ) lying in or close to the plane of the phenyl ring. The C-B bond length is anticipated to be in the range of 1.55-1.59 Å. The B-O bond lengths are expected to be around 1.36 Å, and the O-B-O bond angle is predicted to be approximately 120°, consistent with a trigonal planar geometry around the boron atom.

## Intermolecular Interactions

Hydrogen bonding is a dominant intermolecular interaction in the crystal structures of phenylboronic acids. It is highly probable that the boronic acid groups of adjacent **2,5-Dibromophenylboronic acid** molecules will form hydrogen-bonded dimers or extended chains. In these arrangements, the hydroxyl groups act as both hydrogen bond donors and acceptors.

Furthermore, the presence of bromine atoms introduces the possibility of halogen bonding, where a bromine atom on one molecule interacts with an electronegative atom (such as an oxygen from a boronic acid group) on a neighboring molecule. C-H... $\pi$  and  $\pi$ - $\pi$  stacking interactions between the phenyl rings may also play a role in the overall crystal packing.

## Data Presentation

As no experimental crystallographic data for **2,5-Dibromophenylboronic acid** has been reported, a table of quantitative data cannot be provided. Should such data become available, it would typically be presented as follows:

Table 1: Hypothetical Crystallographic Data for **2,5-Dibromophenylboronic Acid**

Parameter	Value
Chemical formula	C <sub>6</sub> H <sub>5</sub> BBBr <sub>2</sub> O <sub>2</sub>
Formula weight	To be determined
Crystal system	e.g., Monoclinic, Orthorhombic
Space group	e.g., P2 <sub>1</sub> /c, Pna2 <sub>1</sub>
a (Å)	To be determined
b (Å)	To be determined
c (Å)	To be determined
α (°)	To be determined
β (°)	To be determined
γ (°)	To be determined
Volume (Å <sup>3</sup> )	To be determined
Z	To be determined
Density (calculated) (g/cm <sup>3</sup> )	To be determined
R-factor (%)	To be determined
wR-factor (%)	To be determined

Table 2: Hypothetical Selected Bond Lengths and Angles for **2,5-Dibromophenylboronic Acid**

Bond/Angle	Length (Å) / Angle (°)
C1-Br1	To be determined
C4-Br2	To be determined
C2-B1	To be determined
B1-O1	To be determined
B1-O2	To be determined
O1-B1-O2	To be determined
C3-C2-B1	To be determined

## Visualizations

The following diagrams illustrate the general workflow for crystallographic analysis and a hypothetical molecular structure of **2,5-Dibromophenylboronic acid**.



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*Workflow for single-crystal X-ray diffraction analysis.*

*Hypothetical molecular structure of **2,5-Dibromophenylboronic acid**.*

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